

Application Notes and Protocols: BP Fluor 594 NHS Ester Conjugation

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Compound of Interest

Compound Name: *BP Fluor 594 NHS ester*

Cat. No.: *B3179287*

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Introduction

BP Fluor 594 NHS ester is a bright, red-fluorescent dye designed for covalently labeling proteins and other biomolecules containing primary amines.^[1] The N-hydroxysuccinimidyl (NHS) ester functional group readily reacts with primary amines, such as the side chain of lysine residues or the N-terminus of proteins, to form a stable amide bond.^{[2][3][4]} This process, known as bioconjugation, is a cornerstone technique for producing fluorescently labeled probes used in a wide array of applications, including immunofluorescence, flow cytometry, and fluorescence microscopy. This document provides a detailed, step-by-step guide for the successful conjugation of **BP Fluor 594 NHS ester** to proteins.

Materials and Reagents

Material/Reagent	Supplier	Comments
BP Fluor 594 NHS ester	BroadPharm or similar	Store at -20°C, protected from light and moisture.[5][6][7]
Protein of Interest (e.g., Antibody)	Varies	Must be in an amine-free buffer (e.g., PBS).[8][9]
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)	Varies	High-quality, amine-free grade is crucial.[4][10]
Reaction Buffer	Varies	0.1 M Sodium Bicarbonate, pH 8.3-8.5 is recommended.[8][10][11]
Purification Column (e.g., Sephadex G-25)	Varies	For removal of unconjugated dye.[5][7][12]
Quenching Reagent (optional)	Varies	1 M Tris-HCl or Glycine, pH 7.4.[13]

Experimental Protocols

Reagent Preparation

a. Protein Solution:

- Prepare the protein of interest in an amine-free buffer, such as phosphate-buffered saline (PBS).[8] Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the protein for reaction with the NHS ester.[9]
- The recommended protein concentration is 2-10 mg/mL for optimal labeling.[9] If the protein solution contains preservatives like sodium azide, it generally does not need to be removed before labeling.[2]

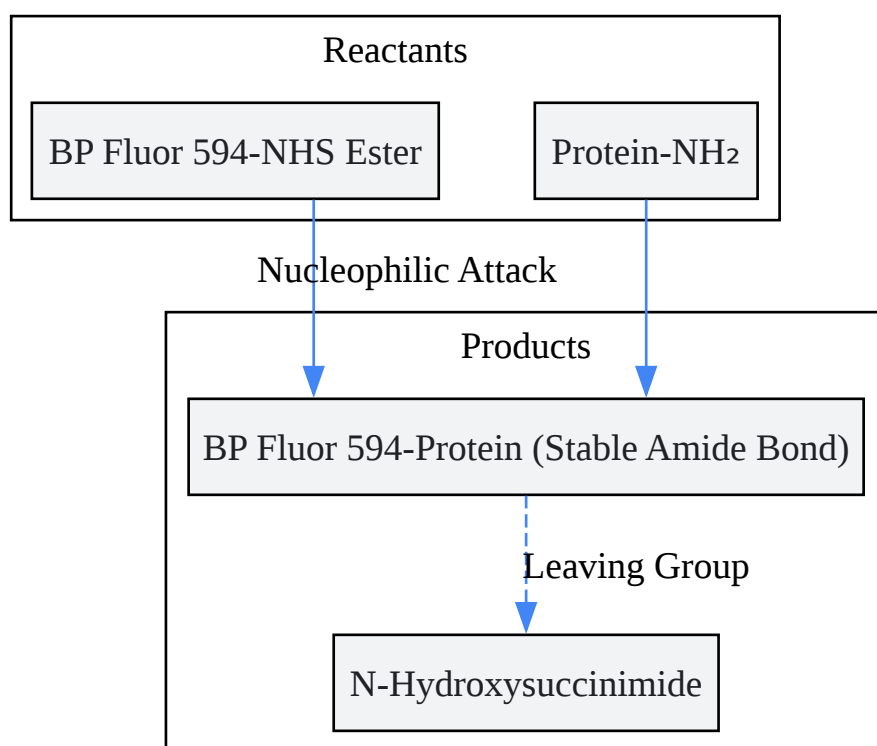
b. **BP Fluor 594 NHS Ester** Stock Solution:

- Allow the vial of **BP Fluor 594 NHS ester** to equilibrate to room temperature before opening to prevent moisture condensation.[6][14]

- Prepare a 10-20 mM stock solution of the dye in anhydrous DMSO or DMF.[9] This stock solution should be prepared fresh immediately before use, as the NHS ester is susceptible to hydrolysis.[12][14]

Conjugation Reaction

The following diagram illustrates the chemical reaction between **BP Fluor 594 NHS ester** and a primary amine on the target protein.



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Caption: Reaction of **BP Fluor 594 NHS ester** with a primary amine.

Procedure:

- Adjust the pH of the protein solution to 8.3-8.5 by adding a small volume of 1 M sodium bicarbonate.[5][10] This slightly alkaline pH is optimal for the reaction.[3][15]
- Calculate the required volume of the **BP Fluor 594 NHS ester** stock solution. A molar excess of the dye is typically used. The optimal dye-to-protein molar ratio should be determined

empirically for each protein, but a starting point of 9:1 to 15:1 is common for antibodies.[2]

- While gently stirring or vortexing, add the dye stock solution dropwise to the protein solution.
[2]
- Incubate the reaction mixture for 1 hour at room temperature, protected from light.[2][5]
- (Optional) To stop the reaction, a quenching reagent such as Tris-HCl or glycine can be added to a final concentration of 50-100 mM and incubated for 10-15 minutes.[13]

Purification of the Conjugate

It is crucial to remove the unreacted dye from the labeled protein.[16] Gel filtration chromatography is a common and effective method.[5][11]

The general workflow for the conjugation and purification process is outlined below.



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Caption: Experimental workflow for protein conjugation.

Procedure:

- Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS.[12]
- Apply the reaction mixture to the top of the column.
- Elute the column with PBS. The first colored band to elute is the fluorescently labeled protein conjugate.[12] A second, slower-moving band corresponds to the free, unreacted dye.[12]
- Collect the fractions containing the purified conjugate.
- The purified conjugate can be stored at 4°C for short-term storage or at -20°C to -80°C for long-term storage.[5] Adding a cryoprotectant like glycerol and storing in single-use aliquots is recommended to avoid repeated freeze-thaw cycles.[5]

Characterization of the Conjugate: Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the molar ratio of dye to protein, is an important parameter to determine the efficiency of the conjugation reaction.[\[17\]](#)[\[18\]](#)

Procedure:

- Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of BP Fluor 594 (~590 nm, A_{max}).[\[17\]](#)
- Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm: Protein Concentration (M) = $[A_{280} - (A_{max} \times CF_{280})] / \epsilon_{\text{protein}}$
 - CF₂₈₀: Correction factor for the dye's absorbance at 280 nm. This value is dye-specific.
 - $\epsilon_{\text{protein}}$: Molar extinction coefficient of the protein at 280 nm.
- Calculate the DOL using the following formula: $DOL = A_{max} / (\epsilon_{\text{dye}} \times \text{Protein Concentration (M)})$
 - ϵ_{dye} : Molar extinction coefficient of BP Fluor 594 at its absorbance maximum.

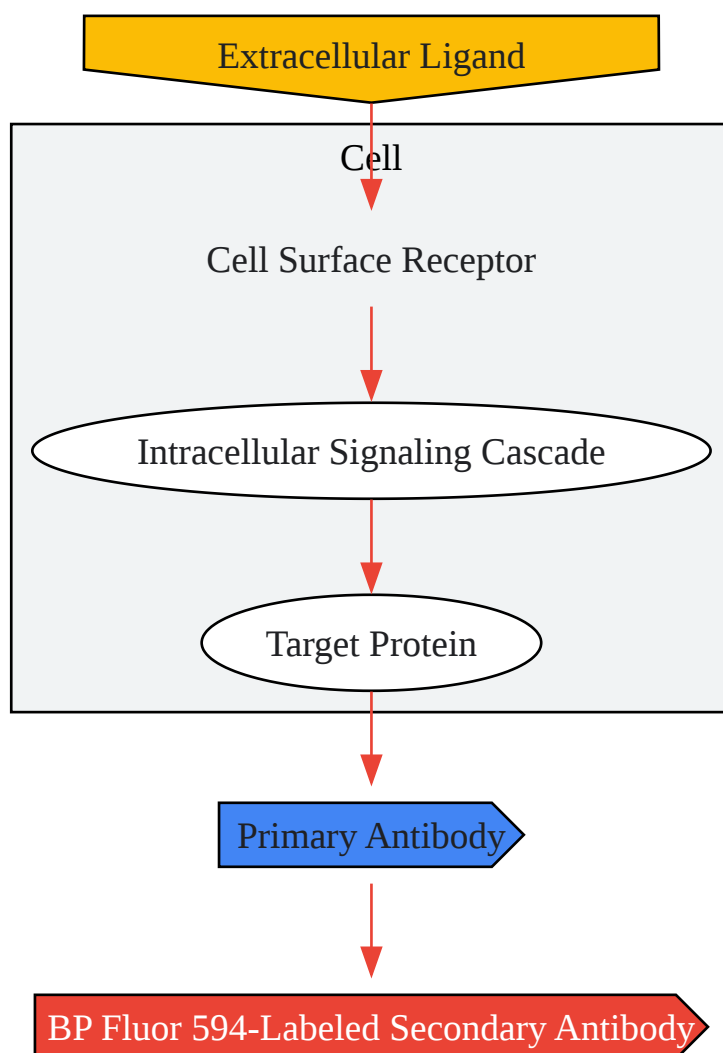
An optimal DOL for antibodies is typically between 2 and 10.[\[18\]](#) A DOL that is too high can lead to fluorescence quenching and potential loss of protein activity, while a DOL that is too low will result in a weak signal.[\[16\]](#)[\[17\]](#)

Quantitative Data Summary

Parameter	Recommended Range/Value	Reference
Protein Concentration for Labeling	2-10 mg/mL	[9]
Reaction Buffer pH	8.3-8.5	[8] [10] [11]
Dye:Protein Molar Ratio (Antibodies)	9:1 to 15:1	[2]
Reaction Time	1 hour	[2] [5]
Reaction Temperature	Room Temperature	[2] [5]
Expected Labeling Efficiency	20-35% (protein concentration dependent)	[2]
Optimal Degree of Labeling (DOL) for Antibodies	2-10	[18]

Application Example: Immunofluorescence

A common application for fluorescently labeled antibodies is immunofluorescence, where the antibody is used to detect a specific antigen in a cell or tissue sample. The following diagram illustrates a simplified signaling pathway where a BP Fluor 594-labeled antibody is used to visualize a target protein.



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Caption: Immunofluorescence detection of a target protein.

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